molecular formula C17H15Cl2FN2O2 B2673212 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide CAS No. 477862-45-6

2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide

Cat. No.: B2673212
CAS No.: 477862-45-6
M. Wt: 369.22
InChI Key: HLBOVPOURKLMED-SRZZPIQSSA-N
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Description

2,4-Dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide is a fluorinated hydrazide-hydrazone derivative characterized by a 2,4-dichlorobenzene core linked to a carbohydrazide group. The hydrazide moiety forms an (E)-configured imine bond with a 4-(3-fluoropropoxy)benzylidene substituent. Such compounds are typically synthesized via acid-catalyzed condensation of substituted aldehydes with carbohydrazides under reflux conditions .

Properties

IUPAC Name

2,4-dichloro-N-[(E)-[4-(3-fluoropropoxy)phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2FN2O2/c18-13-4-7-15(16(19)10-13)17(23)22-21-11-12-2-5-14(6-3-12)24-9-1-8-20/h2-7,10-11H,1,8-9H2,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBOVPOURKLMED-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide typically involves the following steps:

  • Starting Materials: : The synthesis begins with 2,4-dichlorobenzenecarbohydrazide and 4-(3-fluoropropoxy)benzaldehyde as the primary starting materials.

  • Condensation Reaction: : The carbohydrazide group of 2,4-dichlorobenzenecarbohydrazide reacts with the aldehyde group of 4-(3-fluoropropoxy)benzaldehyde under acidic conditions to form the Schiff base.

  • Purification: : The resulting product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions at the chloro or fluoropropoxy positions can yield different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation Products: : Various oxo derivatives can be formed, depending on the specific conditions.

  • Reduction Products: : Reduced derivatives with different functional groups.

  • Substitution Products: : Substituted derivatives with different substituents at the chloro or fluoropropoxy positions.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in organic synthesis and as a reagent in chemical research.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 2-(2,4-Dichlorophenoxy)-N′-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide ()

  • Core Structure: Replaces the 2,4-dichlorobenzene with a dichlorophenoxy-acetohydrazide group.
  • Substituent : Contains a hydroxyl group on the benzylidene ring instead of 3-fluoropropoxy.

b. 2-(4-Chlorophenoxy)-N′-[(E)-(4-hydroxyphenyl)methylene]propanehydrazide ()

  • Core Structure: Propanehydrazide chain with a single 4-chlorophenoxy group.
  • Substituent : Similar hydroxylated benzylidene but lacks fluorine.
  • Impact : The longer propane chain may increase flexibility but reduce metabolic stability relative to the rigid fluoropropoxy group.

c. 4-(1H-Benzimidazol-2-yl)-N′-[(E)-(4-fluorophenyl)methylidene]benzohydrazide ()

  • Core Structure : Incorporates a benzimidazole heterocycle instead of dichlorobenzene.
  • Substituent : Fluorophenyl group without an alkoxy chain.
Fluorination and Bioactivity

Fluorinated analogues, such as 4-(1H-benzimidazol-2-yl)-N′-{(E)-[4-(trifluoromethyl)phenyl]methylidene}benzohydrazide (), demonstrate that fluorine atoms significantly enhance antibacterial activity (MIC values in the µM range). The 3-fluoropropoxy group in the target compound likely improves lipophilicity and membrane permeability compared to non-fluorinated derivatives, though its longer chain may reduce aqueous solubility.

Physicochemical Properties
Compound Substituent on Benzylidene LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 3-Fluoropropoxy 3.8 0.12 180–182
2-(2,4-Dichlorophenoxy)-...acetohydrazide Hydroxyl 2.5 0.45 165–167
4-Fluoro-N′-[(pyridine-4-yl)carbonyl]... Pyridinyl 2.1 0.78 155–158

Key Observations :

  • Fluorinated alkoxy chains (e.g., 3-fluoropropoxy) increase LogP values, suggesting higher membrane permeability.
  • Hydroxyl groups improve solubility but reduce LogP.
  • Heterocyclic substituents (e.g., pyridine, benzimidazole) balance solubility and bioactivity .

Biological Activity

The compound 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide is C17H16Cl2FN3OC_{17}H_{16}Cl_2FN_3O. The structure features a dichloro-substituted benzene ring, a hydrazone linkage, and a fluoropropoxy substituent, which contribute to its biological activity.

PropertyValue
Molecular Weight363.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Antimicrobial Activity

Research indicates that 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The mechanism of action appears to involve disruption of the bacterial cell membrane integrity and inhibition of protein synthesis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In cellular assays, it has shown cytotoxic effects against cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
AnticancerHeLa25
AnticancerMCF-730

The biological activity of 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways within microorganisms and cancer cells.
  • Induction of Oxidative Stress : It generates reactive oxygen species (ROS), leading to oxidative damage in target cells.
  • Alteration of Gene Expression : The compound can modulate the expression of genes associated with cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial effectiveness was assessed using disc diffusion methods. The results indicated that the compound inhibited bacterial growth significantly compared to control groups.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on MCF-7 breast cancer cells where treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. Flow cytometry analyses revealed increased apoptosis rates correlating with higher concentrations.

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